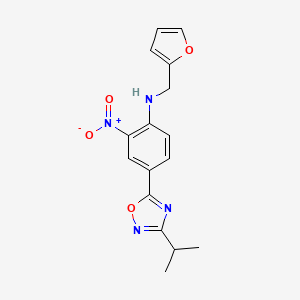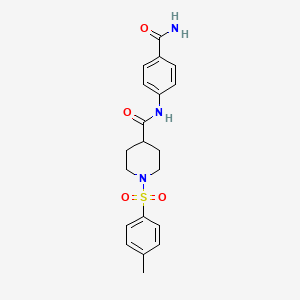
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide, also known as SNS-032, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a crucial role in regulating the cell cycle and are often dysregulated in cancer. SNS-032 has shown promise as a potential anti-cancer agent due to its ability to inhibit CDKs.
Wirkmechanismus
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide targets CDKs, specifically CDK2, CDK7, and CDK9. CDKs are involved in regulating the cell cycle and are often dysregulated in cancer. By inhibiting CDKs, this compound disrupts the cell cycle and promotes apoptosis in cancer cells. This compound also inhibits RNA polymerase II, which is involved in transcription. This leads to a decrease in the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting CDKs and RNA polymerase II, this compound has been shown to decrease the levels of cyclin D1 and cyclin E, which are involved in cell cycle progression. This compound has also been shown to increase the levels of p27, which is a CDK inhibitor that promotes cell cycle arrest. In terms of physiological effects, this compound has been shown to inhibit tumor growth in animal models and to have a favorable toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide is its specificity for CDKs. This allows for targeted inhibition of the cell cycle and promotion of apoptosis in cancer cells. Another advantage is its favorable toxicity profile, which makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide. One direction is to further optimize the synthesis method to increase yield and purity. Another direction is to study the potential of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in humans. Finally, the potential of this compound in treating other diseases, such as rheumatoid arthritis and multiple myeloma, should be further explored.
Synthesemethoden
The synthesis of N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide involves several steps. The starting material is 4-methylbenzenesulfonyl chloride, which is reacted with piperidine to form 1-(4-methylphenyl)sulfonylpiperidine. This intermediate is then reacted with 4-aminobenzamide to form this compound. The synthesis of this compound has been optimized to increase yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has been studied for its potential in treating other diseases, such as rheumatoid arthritis and multiple myeloma.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-2-8-18(9-3-14)28(26,27)23-12-10-16(11-13-23)20(25)22-17-6-4-15(5-7-17)19(21)24/h2-9,16H,10-13H2,1H3,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUPQVBBGVAYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

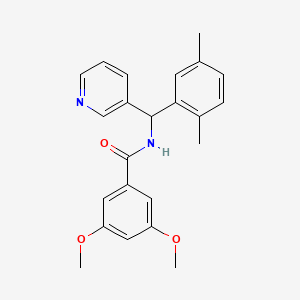
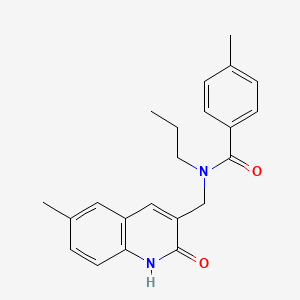
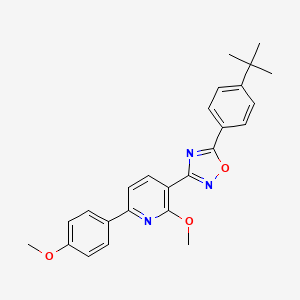
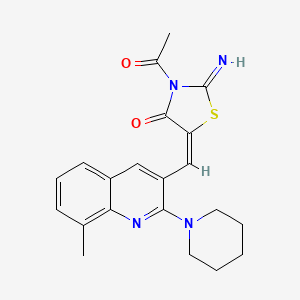
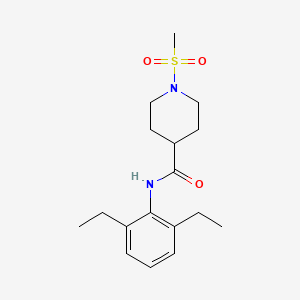
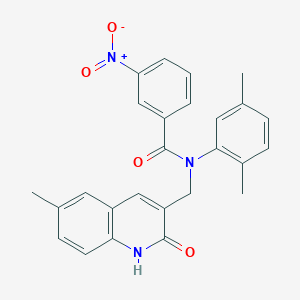
![2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide](/img/structure/B7697800.png)
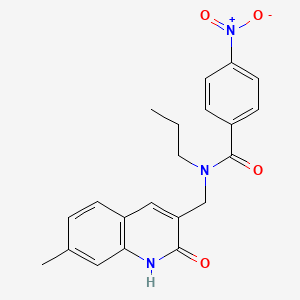
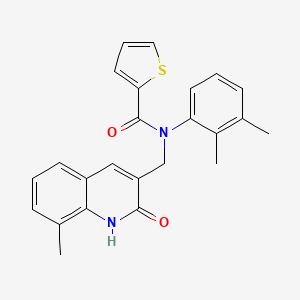
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)
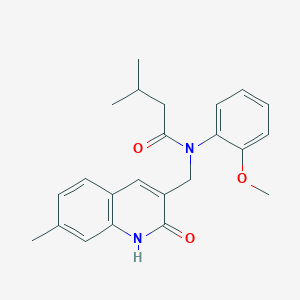
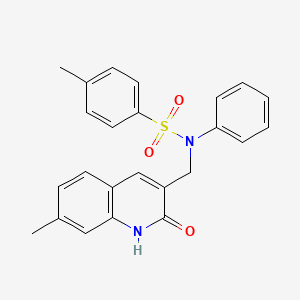
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)
